molecular formula C12H12N2O2 B016029 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid CAS No. 6649-91-8

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Cat. No. B016029
CAS RN: 6649-91-8
M. Wt: 216.24 g/mol
InChI Key: XGCIVVYTCDKDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid and its derivatives involves multistep strategies starting from commercially available indole 2-carboxylic acid, with the final step often being an intramolecular Michael addition catalyzed by a catalytic amount of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003). Another route involves condensation under azeotropic conditions followed by acid-catalyzed ring closure, leading to various derivatives (Bobowski & Shavel, 1985).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various synthetic routes that elucidate its complex polycyclic nature. The stereochemistry and conformational analysis have been explored, showing the compound's propensity to exist in specific ring-fused conformations in solution (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including intramolecular cyclizations and transformations leading to diverse structural derivatives. These reactions are facilitated by the compound's reactive functional groups and are used to synthesize various pharmacologically interesting molecules (Srivastava et al., 1999).

Scientific Research Applications

1. Anti-Cancer Agents

  • Application Summary : This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have shown high anti-tumor activity .
  • Methods of Application : The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

2. Inhibitor and Degrader of Estrogen Receptors

  • Application Summary : Compounds of this formula have been used as an inhibitor and degrader of estrogen receptors .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

3. Studies on Neurodegenerative Diseases

  • Application Summary : This compound has been used in studies on neurodegenerative diseases .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

4. Inhibitor of Estrogen Receptors

  • Application Summary : Compounds of this formula have been used as an inhibitor and degrader of estrogen receptors . They could potentially be used in the treatment of conditions like ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

5. Biological Activities of Indole Derivatives

  • Application Summary : Indole derivatives, which include “2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Specific safety and hazard information for 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid is not available in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The compound and its analogues have shown potential in the development of antinociceptive drugs2. Further research and development could explore this potential and possibly lead to new therapeutic applications.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-4,11,13-14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCIVVYTCDKDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904174
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

CAS RN

6649-91-8
Record name 1H-Pyrido(3,4-b)indole-1-carboxylic acid, 2,3,4,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006649918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of glyoxylic acid monohydrate (1.51 g, 16.4 mmol) in water (10 ml) was added dropwise to a stirred solution of tryptamine.HCl (3.0 g, 15.3 mmol) in water (200 ml). KOH (0.827 g, 14.7 mmol) in water (10 ml) was added. The reaction mixture was stirred at room temperature for 1 h after which time precipitation occurred. Following filtration under reduced pressure the white precipitate was collected and washed with water to furnish 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid Yield 1.9 g (58%); m/z 217 [M++H]+.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.827 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 3
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 4
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 5
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid
Reactant of Route 6
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid

Citations

For This Compound
9
Citations
I Khan, S Khan, V Tyagi, PS Chouhan, PMS Chauhan - researchgate.net
An expedient construction of tetrahydro-b-carbolinediketopiperazine ring systems, which are present in various indole alkaloids, is documented. The synthetic strategy proceeds through …
Number of citations: 0 www.researchgate.net
I Khan, S Khan, V Tyagi, PS Chouhan, PMS Chauhan - RSC advances, 2015 - pubs.rsc.org
An expedient construction of tetrahydro-β-carbolinediketopiperazine ring systems, which are present in various indole alkaloids, is documented. The synthetic strategy proceeds through …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
I Khan, J Singh, V Kumar, VP Verma, M Shukla… - …, 2019 - Wiley Online Library
A series of novel β‐carboline‐peptide (5 a‐5 f)/ tetrahydro‐β‐carbolines‐peptide (10 a‐10 f) has been synthesized via natural product inspired molecular hybridization approach. All the …
T Sheng, M Kong, Y Wang, HJ Wu, Q Gu… - European Journal of …, 2021 - Elsevier
Natural β-carboline alkaloids are ideal models for the discovery of pharmaceutically important entities. Various 1-substituted β-carbolines were synthesized from commercially …
Y Liang, H Quan, T Bu, X Li, X Liu, S Wang… - Frontiers in …, 2021 - frontiersin.org
Fascaplysin is a natural marine product originating from sponges, attracting widespread attention due to its potential inhibitory activities against CDK4. However, its clinical application …
Number of citations: 5 www.frontiersin.org
SM Chang, W Christian, MH Wu, TL Chen… - European journal of …, 2017 - Elsevier
A novel series of bis(hydroxymethyl)indolizino[8,7-b]indole hybrids composed of β-carboline (topoisomerase I/II inhibition) and bis(hydroxymethyl)pyrrole (DNA cross-linking) are …
MM Heravi, L Mohammadkhani - Advances in Heterocyclic Chemistry, 2020 - Elsevier
Nowadays, among synthetic organic chemists, the Ugi four-component reaction (U-4CR), is known as the most important and useful isocyanide-based multicomponent reactions (IMCRs…
O Gupta, T Pradhan, R Bhatia, V Monga - European Journal of Medicinal …, 2021 - Elsevier
Leishmaniasis is a parasitic neglected tropical disease caused by various species of Leishmania parasite. Despite tremendous advancements in the therapeutic sector and drug …
X Wang, J Chen, W Wang, A Jaunarajs… - Bioorganic & medicinal …, 2019 - Elsevier
Resistance-modifying agents (RMAs) offer a promising solution to combat bacterial antibiotic resistance. Here we report the discovery and structure–activity relationships of a new class …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.